N1-(3-nitrophenyl)-N2-(4-(trifluoromethoxy)phenyl)oxalamide
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Overview
Description
N1-(3-nitrophenyl)-N2-(4-(trifluoromethoxy)phenyl)oxalamide is a complex organic compound characterized by the presence of nitro and trifluoromethoxy functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(3-nitrophenyl)-N2-(4-(trifluoromethoxy)phenyl)oxalamide typically involves the reaction of 3-nitroaniline with 4-(trifluoromethoxy)aniline in the presence of oxalyl chloride. The reaction is carried out under controlled conditions to ensure the formation of the desired oxalamide product. The general reaction scheme is as follows:
Step 1: Preparation of the intermediate by reacting 3-nitroaniline with oxalyl chloride in an inert solvent such as dichloromethane.
Step 2: Addition of 4-(trifluoromethoxy)aniline to the reaction mixture, followed by stirring at room temperature to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
N1-(3-nitrophenyl)-N2-(4-(trifluoromethoxy)phenyl)oxalamide can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The trifluoromethoxy group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.
Oxidation: The compound can undergo oxidation reactions, particularly at the aromatic rings, leading to the formation of quinones.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Substitution: Nucleophiles such as amines or thiols, often in the presence of a base.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Major Products Formed
Reduction: Formation of N1-(3-aminophenyl)-N2-(4-(trifluoromethoxy)phenyl)oxalamide.
Substitution: Formation of various substituted oxalamides depending on the nucleophile used.
Oxidation: Formation of quinone derivatives.
Scientific Research Applications
N1-(3-nitrophenyl)-N2-(4-(trifluoromethoxy)phenyl)oxalamide has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in designing inhibitors for specific enzymes or receptors.
Materials Science: Its chemical stability and functional groups make it suitable for use in the synthesis of advanced materials, such as polymers and nanomaterials.
Industrial Chemistry: The compound can be used as an intermediate in the synthesis of other complex organic molecules, contributing to the development of new industrial chemicals and materials.
Mechanism of Action
The mechanism of action of N1-(3-nitrophenyl)-N2-(4-(trifluoromethoxy)phenyl)oxalamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, inhibiting their activity through competitive or non-competitive binding. The nitro and trifluoromethoxy groups play crucial roles in these interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- N-(4-methyl-3-nitrophenyl)-N’-(3-(trifluoromethyl)phenyl)urea
- 4-nitrophenyl trifluoromethanesulfonate
Uniqueness
N1-(3-nitrophenyl)-N2-(4-(trifluoromethoxy)phenyl)oxalamide is unique due to the presence of both nitro and trifluoromethoxy groups, which impart distinct chemical properties
Properties
IUPAC Name |
N'-(3-nitrophenyl)-N-[4-(trifluoromethoxy)phenyl]oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10F3N3O5/c16-15(17,18)26-12-6-4-9(5-7-12)19-13(22)14(23)20-10-2-1-3-11(8-10)21(24)25/h1-8H,(H,19,22)(H,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ODGWEPRIADFUAM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])NC(=O)C(=O)NC2=CC=C(C=C2)OC(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10F3N3O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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